3-(4-Bromo-thiophen-2-yl)-acrylonitrile
Description
3-(4-Bromo-thiophen-2-yl)-acrylonitrile is a heterocyclic acrylonitrile derivative featuring a bromine-substituted thiophene ring. Thiophene-based acrylonitriles are pivotal in materials science and medicinal chemistry due to their electron-deficient nature, enabling applications in optoelectronics, organic semiconductors, and as enzyme inhibitors . The bromine atom at the 4-position of the thiophene ring enhances electronic polarization, making the compound suitable for photophysical studies and functional material design . Its synthesis typically involves cross-coupling or condensation reactions, with structural analogs demonstrating utility in photochromic materials, corrosion inhibition, and bioprobes .
Properties
Molecular Formula |
C7H4BrNS |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
3-(4-bromothiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H4BrNS/c8-6-4-7(10-5-6)2-1-3-9/h1-2,4-5H |
InChI Key |
ZAQJLFAAMANWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Photophysical Properties
- Thiophene vs. Thiazole Derivatives : Thiophene-based acrylonitriles (e.g., 3-(4-Bromo-thiophen-2-yl)-acrylonitrile) exhibit red-shifted absorption maxima compared to thiazole analogs due to reduced aromatic stabilization in thiophene . Thiazole derivatives (e.g., compounds in ) show enhanced electron-withdrawing effects, improving corrosion inhibition efficiency (e.g., 82% inhibition at 10 μM for benzimidazole analogs ).
- Solvent Effects: Polar solvents like DMSO increase molar extinction coefficients (ε) in pyridyl-substituted acrylonitriles (ε2 up to 27,000 M⁻¹cm⁻¹ in ethyl acetate), whereas non-polar solvents induce hypochromic shifts .
Contradictions and Limitations
- Bromine’s Dual Role: In holographic materials, bromine acts as an electron donor , whereas in thiophene-based systems, it serves as an electron-withdrawing group due to inductive effects . This discrepancy underscores context-dependent electronic behavior.
- Bioactivity vs.
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